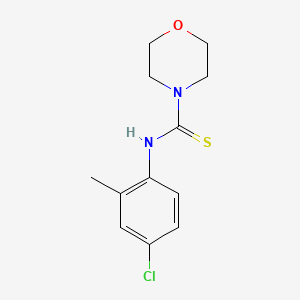
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite this classification, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating arousal and attention. The increased levels of these neurotransmitters are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. The effects of this compound on the body are complex and can vary depending on the individual and the dose of the drug.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea has a number of advantages and limitations for use in laboratory experiments. The drug has been shown to be effective in treating mental health conditions such as PTSD, making it a promising candidate for use in psychotherapy research. However, the psychoactive effects of this compound can make it difficult to conduct experiments in a controlled environment. Additionally, the potential for abuse and the legal restrictions on the use of this compound can make it difficult to obtain the drug for research purposes.
Future Directions
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea. One area of interest is the use of this compound in combination with other psychoactive substances, such as psilocybin or LSD. Another area of interest is the use of this compound in the treatment of other mental health conditions, such as depression or anxiety. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in the context of therapeutic use. Overall, the potential therapeutic applications of this compound make it an important area of research for the future.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to produce this compound. The synthesis of this compound is complex and requires specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethylphenyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can be used to treat post-traumatic stress disorder (PTSD) and other mental health conditions. This compound has been shown to increase empathy, reduce fear and anxiety, and enhance communication and introspection. These effects make this compound a promising candidate for use in psychotherapy.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-3-5-14(7-12(11)2)19-17(22)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNLGMFKGWOASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)



![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)

